molecular formula C11H12BrNO B2772227 6-bromo-1-(2-methoxyethyl)-1H-indole CAS No. 903499-28-5

6-bromo-1-(2-methoxyethyl)-1H-indole

Cat. No.: B2772227
CAS No.: 903499-28-5
M. Wt: 254.127
InChI Key: OLHORQQSBCVCLR-UHFFFAOYSA-N
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Description

6-bromo-1-(2-methoxyethyl)-1H-indole is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Scientific Research Applications

6-bromo-1-(2-methoxyethyl)-1H-indole has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(2-methoxyethyl)-1H-indole typically involves the bromination of 1-(2-methoxyethyl)-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(2-methoxyethyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2,3-diones or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-1-(2-methoxyethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the bromine atom and the methoxyethyl group can influence its binding affinity and specificity towards these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1H-indole: Lacks the methoxyethyl group, which may result in different chemical and biological properties.

    1-(2-methoxyethyl)-1H-indole:

    6-chloro-1-(2-methoxyethyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical behavior and biological activity.

Uniqueness

The unique combination of the bromine atom and the methoxyethyl group in 6-bromo-1-(2-methoxyethyl)-1H-indole imparts distinct chemical properties and potential applications. The bromine atom enhances its reactivity in substitution reactions, while the methoxyethyl group can influence its solubility and biological interactions.

Properties

IUPAC Name

6-bromo-1-(2-methoxyethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHORQQSBCVCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903499-28-5
Record name 6-bromo-1-(2-methoxyethyl)-1H-indole
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